

An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-YL)propanoic acid

Cat. No.: B054340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

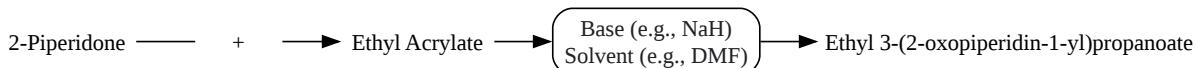
Abstract

3-(2-Oxopiperidin-1-yl)propanoic acid is a chemical compound featuring a 2-piperidone moiety N-substituted with a propanoic acid chain. While specific research on this exact molecule is limited in publicly accessible literature, its structural components—the piperidone ring and the propanoic acid group—are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to **3-(2-oxopiperidin-1-yl)propanoic acid** and its close analogs, serving as a foundational resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties and Data

Quantitative data for **3-(2-Oxopiperidin-1-yl)propanoic acid** is not extensively reported in the literature. The following table summarizes the available physicochemical properties.

Property	Value
Molecular Formula	C ₈ H ₁₃ NO ₃
Molecular Weight	171.19 g/mol
CAS Number	117705-04-1
Appearance	Predicted to be a white to off-white solid.
Solubility	Expected to have some water solubility due to the carboxylic acid and amide functionalities. Solubility in organic solvents is likely to vary.
Predicted LogP	-0.6


Synthesis and Experimental Protocols

The synthesis of **3-(2-oxopiperidin-1-yl)propanoic acid** can be logically achieved through a Michael addition reaction. This involves the addition of the lactam nitrogen of 2-piperidone to an acrylic acid derivative. Below is a generalized experimental protocol based on standard organic chemistry procedures for similar reactions.

Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

This procedure outlines the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

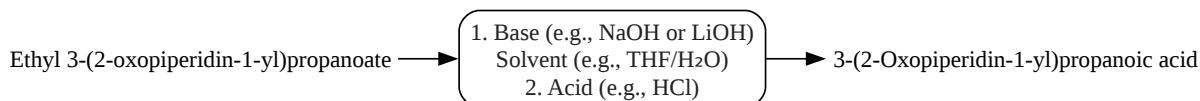
Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of the ethyl ester intermediate.

Materials:

- 2-Piperidone
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acrylate
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere


Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) under a positive pressure of inert gas.
- Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
- Add anhydrous DMF to the flask to suspend the sodium hydride.
- Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
- Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-piperidone.
- Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise via the dropping funnel.

- Let the reaction mixture warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hydrolysis to 3-(2-Oxopiperidin-1-yl)propanoic Acid

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

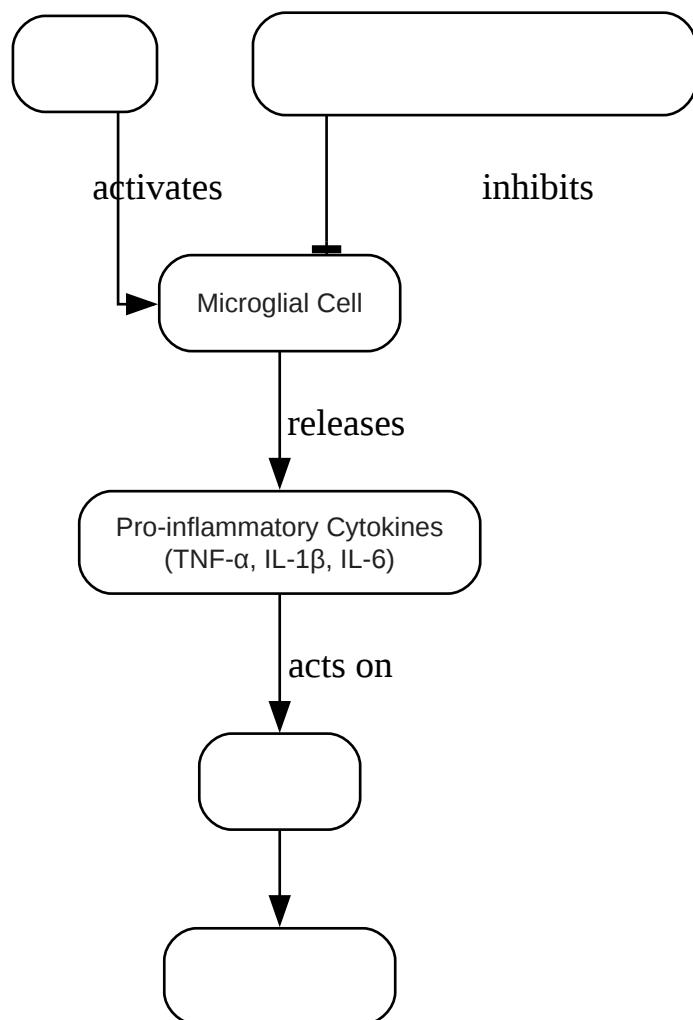
- Ethyl 3-(2-oxopiperidin-1-yl)propanoate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate in a mixture of THF and water.
- Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.
- Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield **3-(2-oxopiperidin-1-yl)propanoic acid**.
- The product can be further purified by recrystallization if necessary.

Potential Biological Activities and Signaling Pathways


While direct biological data for **3-(2-oxopiperidin-1-yl)propanoic acid** is scarce, the 2-piperidone and propanoic acid moieties are present in numerous compounds with significant pharmacological activities. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry research.

Potential Therapeutic Areas

- Anti-inflammatory Activity: Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Additionally, some piperidone derivatives have shown anti-inflammatory properties.[2]
- Anticancer Activity: The piperidone ring is a common feature in various anticancer agents.
- Neuroprotective Effects: Certain 2-piperidone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting β -amyloid aggregation and neuroinflammation.[3]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, **3-(2-oxopiperidin-1-yl)propanoic acid** derivatives could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory cytokines.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of neuroinflammation.

Summary of Biological Data for Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a basis for potential research directions.

Table 1: Anti-inflammatory Activity of Piperidone Derivatives

Compound/Derivative	Assay	Result	Reference
N-cyclohexylcarboxamide derivative of piperidine-2,4,6-trione	Carageenan-induced paw edema in rats	Increased anti-inflammatory activity compared to parent compound	
2-Piperidone derivatives	Inhibition of pro-inflammatory cytokine (TNF- α , IL-1 β , IL-6) production in LPS-stimulated BV-2 microglial cells	Effective suppression observed	

Table 2: Cytotoxicity of Propanoic Acid Derivatives

Compound/Derivative	Cell Line	IC ₅₀ / GI ₅₀	Reference
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e)	MCF-7 (breast cancer)	1.32 μ M	[4]
Phenylpropanoic acid derivatives with lipophilic esters	Human solid tumor cell lines	GI ₅₀ 3.1-21 μ M	

Conclusion

3-(2-Oxopiperidin-1-yl)propanoic acid represents an under-explored molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of inflammation, oncology, and neuroprotection. The synthetic routes to this compound are feasible through established chemical reactions like the Michael addition. This technical guide provides a foundational framework for researchers interested in synthesizing and evaluating this compound and its derivatives for novel therapeutic applications. Further

investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β -amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054340#3-2-oxopiperidin-1-yl-propanoic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com